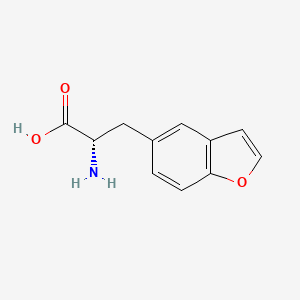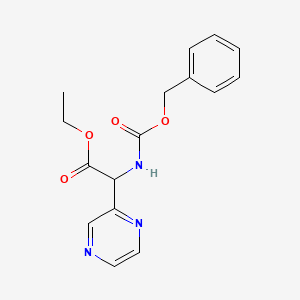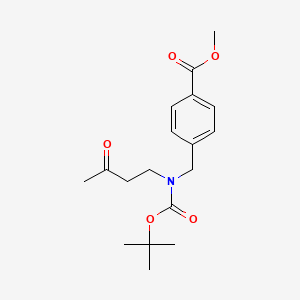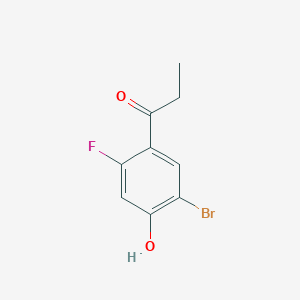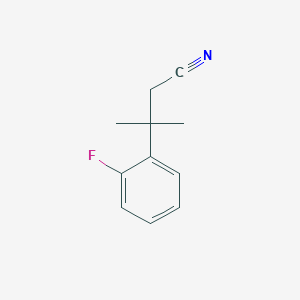
3-(2-Fluorophenyl)-3-methylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-3-methylbutanenitrile is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanenitrile group
準備方法
The synthesis of 3-(2-Fluorophenyl)-3-methylbutanenitrile typically involves the reaction of 2-fluorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .
化学反応の分析
3-(2-Fluorophenyl)-3-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
科学的研究の応用
3-(2-Fluorophenyl)-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-3-methylbutanenitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
3-(2-Fluorophenyl)-3-methylbutanenitrile can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-3-methylbutanenitrile: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
3-(2-Bromophenyl)-3-methylbutanenitrile:
3-(2-Methylphenyl)-3-methylbutanenitrile: The presence of a methyl group instead of a halogen can significantly alter the compound’s chemical behavior and interactions.
特性
分子式 |
C11H12FN |
|---|---|
分子量 |
177.22 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C11H12FN/c1-11(2,7-8-13)9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 |
InChIキー |
LECOAYSWAKHXBZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC#N)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


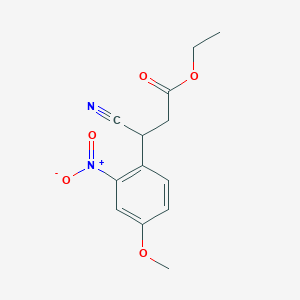

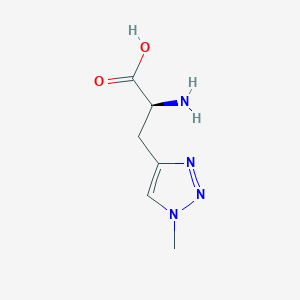
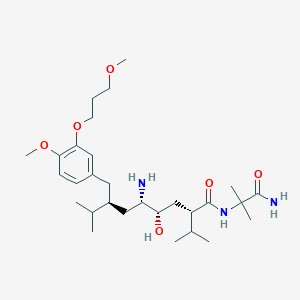
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
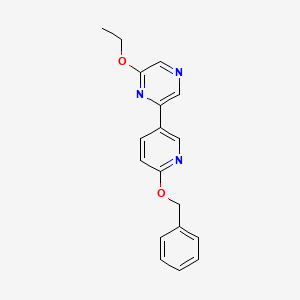
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
